methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

Catalog No.
S12659552
CAS No.
M.F
C27H30N2O6
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydr...

Product Name

methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

IUPAC Name

methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C27H30N2O6/c1-16-14-20-15-19(10-11-21(20)35-16)24(30)22-23(17-6-8-18(9-7-17)27(33)34-4)29(26(32)25(22)31)13-5-12-28(2)3/h6-11,15-16,23,30H,5,12-14H2,1-4H3/b24-22+

InChI Key

WINTZLVORRSWAM-ZNTNEXAZSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC)O

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC)/O

Methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate is a complex organic compound characterized by its unique structural features, which include a benzoate moiety and multiple functional groups such as hydroxyl, dimethylamino, and a dioxopyrrolidine ring. This compound is notable for its potential therapeutic applications due to its intricate arrangement of atoms that may influence its biological activity.

Involving methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate can be categorized into several types:

  • Substitution Reactions: The presence of the dimethylamino group suggests potential nucleophilic substitution reactions, where this group could participate in the formation of new bonds with electrophiles.
  • Hydrolysis: The ester functional group in the benzoate moiety can undergo hydrolysis in aqueous conditions, leading to the formation of the corresponding acid and alcohol.
  • Redox Reactions: The hydroxyl group may engage in oxidation-reduction reactions, particularly in biological systems where it can be oxidized to a carbonyl compound.

Methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate has shown promise in various biological assays. Its structure suggests potential interactions with biological targets such as receptors or enzymes:

  • Antidepressant Activity: The dimethylamino group may enhance central nervous system penetration, potentially leading to antidepressant effects.
  • Antioxidant Properties: The presence of the hydroxyl group indicates possible antioxidant activity, which could protect cells from oxidative stress.

In silico predictions suggest that this compound may exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects .

The synthesis of methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate typically involves several steps:

  • Formation of Dioxopyrrolidine: Starting from a pyrrolidine derivative, reactions with suitable reagents can yield the dioxopyrrolidine structure.
  • Alkylation: The dimethylamino propyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
  • Coupling Reactions: The final coupling of the benzoate moiety with the dioxopyrrolidine derivative is achieved through esterification reactions.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.

Methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its predicted biological activities, it may serve as a lead compound for developing new medications targeting mental health disorders or oxidative stress-related diseases.
  • Research: It can be used in studies examining structure–activity relationships (SAR) to enhance understanding of similar compounds.

Interaction studies are crucial for understanding how methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate interacts with biological targets:

  • Receptor Binding Studies: Investigating its affinity for specific receptors could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit key enzymes involved in metabolic pathways can provide insights into its therapeutic potential.

Several compounds share structural similarities with methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MethylphenolHydroxyl group on a benzene ringCommonly used as an antiseptic
DimethylaminopropanolDimethylamino group with propanolUsed in pharmaceuticals and surfactants
Benzofuran derivativesSimilar benzofuran core structureKnown for various pharmacological activities

These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functional groups present in methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate that may confer distinct biological properties.

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

478.21038668 g/mol

Monoisotopic Mass

478.21038668 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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